4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride
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Overview
Description
4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a sulfamoyl group and a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)cyclobutylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonamide, which is then treated with a fluorinating agent like sulfur tetrafluoride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfamoyl group. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfonothioate Derivatives: Formed by substitution with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This covalent modification can disrupt normal biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: A related compound with a trifluoromethyl group attached to a benzylamine moiety.
4-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group attached to a different position on the benzene ring.
3,5-Bis(trifluoromethyl)benzylamine: Contains two trifluoromethyl groups on the benzene ring.
Uniqueness
4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride is unique due to the presence of both a cyclobutyl ring and a sulfonyl fluoride group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO4S2/c12-11(13,14)7-5-8(6-7)16-22(19,20)10-3-1-9(2-4-10)21(15,17)18/h1-4,7-8,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRDTLGGVKDCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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